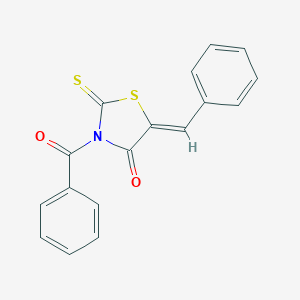
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Thiosemicarbazones have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Thiosemicarbazones have also been shown to possess antimicrobial and antiviral properties, although the specific effects of this compound in these areas have not been extensively studied.
实验室实验的优点和局限性
The advantages of using 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent antitumor activity, as well as its ability to induce apoptosis in cancer cells. Additionally, 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones have been found to possess a wide range of biological activities, making them useful in a variety of research areas. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of novel 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Another area of interest is the development of targeted drug delivery systems for 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones, which could improve their efficacy and reduce potential toxicity. Finally, studies are needed to investigate the potential use of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazones in combination with other drugs or therapies to enhance their anticancer effects.
In conclusion, this compound is a compound with potent antitumor activity and a wide range of biological activities. While further studies are needed to fully understand its mechanism of action and potential applications, it represents a promising area of research in the field of medicinal chemistry.
合成方法
The synthesis of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one can be achieved through the reaction of 3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-oneazide with benzoyl chloride and benzaldehyde in the presence of a base. This reaction results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
科学研究应用
3-Benzoyl-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Thiosemicarbazones have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
属性
分子式 |
C17H11NO2S2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
(5Z)-3-benzoyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11NO2S2/c19-15(13-9-5-2-6-10-13)18-16(20)14(22-17(18)21)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI 键 |
UKLXNBQUAHAGQM-KAMYIIQDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)

![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
